molecular formula C13H8ClN3O B1196251 Pifexole CAS No. 27199-40-2

Pifexole

Cat. No.: B1196251
CAS No.: 27199-40-2
M. Wt: 257.67 g/mol
InChI Key: YXVGPSQAIBDQJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pifexole can be synthesized through a one-pot synthesis method involving carboxylic acids and nitriles. This method has been optimized for parallel chemistry, allowing for the efficient production of 3,5-disubstituted 1,2,4-oxadiazoles . The reaction typically involves the use of readily accessible reagents and is carried out under mild conditions to achieve moderate yields.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The simplicity and cost-effectiveness of this method make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Pifexole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.

Scientific Research Applications

Pifexole has several scientific research applications, including:

    Chemistry: It is used as a model compound in the study of 1,2,4-oxadiazole derivatives and their chemical properties.

    Biology: this compound’s muscle-relaxant properties make it a valuable tool in studying neuromuscular functions and related disorders.

    Medicine: While not approved for human use, this compound’s potent muscle-relaxant effects have potential therapeutic implications.

    Industry: this compound can be used in the development of new muscle-relaxant drugs and other pharmaceutical applications.

Mechanism of Action

The exact mechanism of action of Pifexole is not fully understood. it is believed to exert its muscle-relaxant effects by interacting with specific molecular targets in the neuromuscular system. This compound likely affects the pathways involved in muscle contraction and relaxation, leading to its observed effects in animal studies .

Comparison with Similar Compounds

    Chlorzoxazone: A muscle relaxant with a similar profile to Pifexole but less potent.

    Methocarbamol: Another muscle relaxant used to treat muscle spasms.

    Cyclobenzaprine: A muscle relaxant commonly used to relieve muscle pain and spasms.

Uniqueness of this compound: this compound stands out due to its significantly higher potency compared to chlorzoxazone. Its unique chemical structure as a 1,2,4-oxadiazole derivative also differentiates it from other muscle relaxants, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-(2-chlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-11-4-2-1-3-10(11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVGPSQAIBDQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045117
Record name Pifexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

27199-40-2
Record name Pifexole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027199402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pifexole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pifexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIFEXOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36DL76CZNI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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